molecular formula C14H8F3NS B1597476 2-(Phenylthio)-5-(trifluoromethyl)benzonitrile CAS No. 52548-95-5

2-(Phenylthio)-5-(trifluoromethyl)benzonitrile

Cat. No. B1597476
CAS RN: 52548-95-5
M. Wt: 279.28 g/mol
InChI Key: GLHKBIKSXBHAAO-UHFFFAOYSA-N
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Description

The compound “2-(Phenylthio)-5-(trifluoromethyl)benzonitrile” is likely an organic compound containing a trifluoromethyl group (-CF3), a phenylthio group (-SC6H5), and a nitrile group (-CN). The trifluoromethyl group is a common functional group in pharmaceuticals and agrochemicals due to its enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .


Molecular Structure Analysis

The molecular structure of “2-(Phenylthio)-5-(trifluoromethyl)benzonitrile” would likely consist of a benzene ring (from the phenylthio group) attached to a nitrile group and a trifluoromethyl group. The exact structure would depend on the positions of these groups on the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Phenylthio)-5-(trifluoromethyl)benzonitrile” would depend on its exact structure. Trifluoromethyl groups are known to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of compounds .

Scientific Research Applications

Organic Synthesis Applications

  • Cyanation of Aromatic C-H Bonds : The use of benzonitriles in the rhodium-catalyzed cyanation of aryl C-H bonds is a significant application. This process, described by Dong et al. (2015), involves the synthesis of 2-(alkylamino)benzonitriles and demonstrates the versatility of benzonitriles in organic synthesis.

  • Synthesis of Heterocyclic Compounds : Khalil & Al-Matar (2012) discuss the synthesis of various heterocyclic compounds like indoles and pyrazoles from 2-arylhydrazononitriles, highlighting the role of benzonitriles in the creation of pharmacologically important structures.

Materials Science Applications

  • High Voltage Lithium Ion Batteries : Huang et al. (2014) explored the use of 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive in lithium nickel manganese oxide cathodes, demonstrating its potential in enhancing battery performance.

  • Phthalocyanines Synthesis : The work by Kimura et al. (2008) on the synthesis of unsymmetrically substituted phthalocyanines with benzonitrile derivatives shows their application in creating materials with unique electrochemical and optical properties.

Electrochemical Applications

  • Electrochemical Synthesis and Reactivity : The electrochemical behavior of benzonitriles, as studied by Greig et al. (1985) and Hülnhagen & Baumgärtel (1979), involves exploring their potential in various redox reactions and synthesis processes.

Future Directions

The use of trifluoromethyl groups in organic synthesis is a rapidly growing field, with many potential applications in pharmaceuticals, agrochemicals, and materials . Future research may focus on developing new methods for the synthesis of trifluoromethyl-containing compounds and exploring their properties and applications.

properties

IUPAC Name

2-phenylsulfanyl-5-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NS/c15-14(16,17)11-6-7-13(10(8-11)9-18)19-12-4-2-1-3-5-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHKBIKSXBHAAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C=C(C=C2)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363408
Record name 2-(Phenylsulfanyl)-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Phenylthio)-5-(trifluoromethyl)benzonitrile

CAS RN

52548-95-5
Record name 2-(Phenylsulfanyl)-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(PHENYLTHIO)-5-(TRIFLUOROMETHYL)BENZONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

36 g of 3-amino-4-(phenylthio)-benzotrifluoride, 70 ml of water and 21 ml of methanesulphonic acid are heated to 90° C, stirred at this temperature for 20 minutes and subsequently cooled to 0° C. The suspension obtained is treated dropwise over a period of 15 minutes at 0° C with a solution of 9.25 g of sodium nitrite in 33 ml of water, care being taken to ensure that the temperature does not rise above 10° C. The mixture is stirred for about 1 hour at 0° C, filtered and added over a period of about 45 minutes to a suspension of copper cyanide pre-warmed to 100° C (prepared by the addition of 33.75 g of copper sulphate to 37 g of potassium cyanide in 165 ml of water). The dark solution obtained is stirred at 100° C for 1 hour, cooled, treated with 350 ml of benzene and stirred overnight. The mixture is filtered through diatomaceous earth and the filter cake washed with benzene. The organic phase is washed twice with 150 ml of saturated sodium chloride solution each time, dried over sodium sulphate, filtered and evaporated. There is obtained 2-(phenylthio)-5-trifluoromethyl-benzonitrile as a dark oil.
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
9.25 g
Type
reactant
Reaction Step Two
Name
Quantity
33 mL
Type
solvent
Reaction Step Two
Quantity
350 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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